molecular formula C16H18ClNO3S B2522152 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide CAS No. 2215294-77-0

5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide

Cat. No.: B2522152
CAS No.: 2215294-77-0
M. Wt: 339.83
InChI Key: NBLBCZLUMNTSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents The structure of this compound includes a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, an ethoxy group, and a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Coupling Reaction: The chlorinated intermediate is coupled with 3,5-dimethylaniline under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s properties.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products may include sulfonic acids or sulfoxides.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity.

Medicine

Medically, sulfonamides are known for their antimicrobial properties. This compound is investigated for its potential to treat bacterial infections, particularly those resistant to traditional antibiotics.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, inhibiting its function. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,5-dimethylphenyl)-2-methoxybenzene-1-sulfonamide
  • 5-chloro-N-(3,5-dimethylphenyl)-2-hydroxybenzene-1-sulfonamide
  • 5-chloro-N-(3,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzene-1-sulfonamide has a unique combination of functional groups that confer specific chemical properties. The ethoxy group, in particular, can influence its solubility and reactivity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-(3,5-dimethylphenyl)-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-4-21-15-6-5-13(17)10-16(15)22(19,20)18-14-8-11(2)7-12(3)9-14/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBCZLUMNTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.